5-Bromo-2-(cyclopentyloxy)pyridine
Description
5-Bromo-2-(cyclopentyloxy)pyridine (CAS 494771-68-5) is a halogenated pyridine derivative characterized by a bromine atom at the 5-position and a cyclopentyloxy group at the 2-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry and catalysis due to its structural versatility. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, while the bromine atom serves as a reactive handle for cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-2-cyclopentyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNUTZJUDVPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are typically employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl or vinyl group from the boronic acid.
Scientific Research Applications
5-Bromo-2-(cyclopentyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Structural and Electronic Effects
- Steric Bulk : The cyclopentyloxy group in this compound imposes significant steric hindrance compared to smaller groups like methoxy (5-Bromo-2-methoxypyridine) . This bulkiness can reduce reactivity in nucleophilic aromatic substitution (SNAr) but enhance selectivity in transition-metal catalysis.
- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoroethoxy in 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) decrease electron density at the pyridine ring, activating it toward electrophilic attacks. In contrast, cyclopentyloxy is mildly electron-donating, stabilizing the ring for radical or coupling reactions .
Biological Activity
5-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopentyloxy group attached to a pyridine ring. This article explores the biological activity of this compound, synthesizing available research findings, including biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₂BrNO
- Molecular Weight : 242.11 g/mol
This compound's structure allows for various chemical reactions, particularly substitution reactions facilitated by the bromine atom, which serves as a good leaving group. The cyclopentyloxy group is believed to influence the compound's interaction with biological targets, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily studied through its interactions with various biological targets. While detailed mechanisms are not fully characterized, similar compounds have shown potential in several areas:
- Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit key enzymes involved in metabolic pathways. For instance, they can affect kinases that regulate cellular processes, potentially leading to altered cell signaling and metabolism.
- Cell Cycle Modulation : Preliminary studies suggest that derivatives of this compound may induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as MAPK/ERK.
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
- Anticancer Potential : Research indicates that pyridine derivatives can exhibit anticancer properties. The specific effects of this compound on cancer cell lines are still under investigation but may involve apoptosis induction and cell cycle regulation.
- Binding Affinity Studies : Interaction studies have suggested that this compound may bind to various biological targets, although specific affinities and interactions require further exploration.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the enzyme inhibition properties of pyridine derivatives; found potential for modulating kinase activity. |
| Study B | Explored the effects of similar compounds on cancer cell lines; reported induction of apoptosis and cell cycle arrest. |
| Study C | Focused on binding studies; indicated possible interactions with dopamine receptors but lacked specificity for this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
